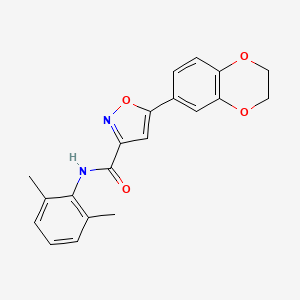![molecular formula C23H26N2O2S B11339426 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11339426.png)
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone belongs to the class of heterocyclic organic compounds. It features a benzothiazole ring fused with a piperidine ring and a phenyl group. These types of compounds have garnered interest due to their diverse biological and pharmaceutical activities.
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves cyclization reactions. Here are some synthetic routes:
- Cyclization of 4-Benzotriazol-2-yl-piperidin::
- The compound is synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl₃.
- The reaction conditions and detailed procedure are not provided in the available literature .
- Other Synthetic Approaches::
- Additional methods may exist, but specific details are not readily accessible.
Industrial Production:
Unfortunately, information on large-scale industrial production methods for this compound is limited. research in this area may yield more insights.
Analyse Chemischer Reaktionen
Types of Reactions:
The compound can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:
Specific reagents and conditions depend on the desired reaction. For example:
- Oxidation : May involve oxidizing agents like KMnO₄ or H₂O₂.
- Reduction : Could use reducing agents like NaBH₄ or LiAlH₄.
- Substitution : Reactions with nucleophiles (e.g., alkyl halides) under appropriate conditions.
Major Products:
The products formed from these reactions would vary based on the specific reaction type and conditions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
- Medicinal Chemistry : Its structural features make it a potential drug candidate.
- Biology : It may exhibit biological activity against specific targets.
- Industry : Possible applications in materials science, fluorescent compounds, and corrosion inhibitors.
Wirkmechanismus
The exact mechanism of action remains undisclosed in the available literature. Further research is needed to elucidate how this compound exerts its effects. Molecular targets and pathways involved are yet to be fully characterized.
Vergleich Mit ähnlichen Verbindungen
Unfortunately, specific similar compounds are not mentioned in the available data. comparative studies could highlight its uniqueness.
Eigenschaften
Molekularformel |
C23H26N2O2S |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[4-(2-methylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C23H26N2O2S/c1-16(2)15-27-19-9-7-18(8-10-19)23(26)25-13-11-17(12-14-25)22-24-20-5-3-4-6-21(20)28-22/h3-10,16-17H,11-15H2,1-2H3 |
InChI-Schlüssel |
FKERJADIMIXHGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(propylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11339345.png)
![2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-5-methyl-1H-benzimidazole](/img/structure/B11339346.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11339347.png)
![methyl 4-[({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11339348.png)
![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B11339358.png)
![N-(3,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339374.png)
![2-(4-ethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11339384.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B11339388.png)
![N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-4-methylphenyl]propanamide](/img/structure/B11339391.png)
![2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11339410.png)

![N-(biphenyl-2-yl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339415.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11339421.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11339423.png)
